Compound 968 is a small molecule classified as a glutaminase inhibitor, specifically targeting the glutaminase C (GAC) isoform of the enzyme [, , , ]. Glutaminase catalyzes the conversion of glutamine to glutamate, a crucial step in glutamine metabolism. This metabolic pathway is often upregulated in cancer cells, making them reliant on glutamine for survival and proliferation, a phenomenon known as "glutamine addiction" [, ]. Compound 968 is primarily utilized in preclinical research to investigate the role of glutamine metabolism in various diseases, particularly cancer, and to explore its potential as a therapeutic target.
Glutaminase C-IN-1 is a potent inhibitor of Glutaminase C, an enzyme that plays a significant role in cancer metabolism by catalyzing the hydrolysis of glutamine to glutamate. This process is crucial for meeting the metabolic demands of rapidly proliferating cancer cells, which often exhibit a dependency on glutamine, referred to as "glutamine addiction." The inhibition of Glutaminase C can disrupt this metabolic pathway, making it a target for cancer therapy.
Glutaminase C-IN-1 belongs to a class of compounds known as glutaminase inhibitors. It has been studied for its potential therapeutic applications in oncology, particularly in targeting tumors that are reliant on glutamine for growth and survival. The compound's mechanism of action involves binding to the active site of Glutaminase C, thereby inhibiting its enzymatic activity.
The synthesis of Glutaminase C-IN-1 can be approached through various organic chemistry methods. While specific synthetic pathways for Glutaminase C-IN-1 are not detailed in the available literature, general strategies for synthesizing glutaminase inhibitors typically involve:
Automated synthesis techniques may also be employed to enhance reproducibility and yield, as seen in related compounds like [11C]L-glutamine, which involves meticulous steps such as azeotropic drying and hydrolysis .
The molecular structure of Glutaminase C-IN-1 is characterized by its specific binding interactions with the active site of Glutaminase C. Although precise structural data for Glutaminase C-IN-1 is not readily available, studies on related inhibitors indicate that they typically contain functional groups that facilitate strong binding affinity and specificity towards the enzyme.
The primary chemical reaction involving Glutaminase C-IN-1 is its interaction with Glutaminase C, where it inhibits the hydrolysis of glutamine. This reaction can be analyzed through:
The mechanism by which Glutaminase C-IN-1 exerts its inhibitory effects involves:
While specific physical and chemical properties for Glutaminase C-IN-1 are not detailed in the literature, general properties relevant to similar compounds include:
Glutaminase C-IN-1 has potential applications in scientific research and clinical settings:
The Warburg effect, characterized by increased glucose uptake and lactate production even under oxygen-replete conditions, paradoxically reduces the efficiency of ATP generation per glucose molecule. To compensate for this metabolic inefficiency, cancer cells develop a profound glutamine addiction – becoming critically dependent on glutamine to replenish tricarboxylic acid (TCA) cycle intermediates through anaplerosis. GAC serves as the primary gateway for this glutamine-driven anaplerotic flux in transformed cells [1] [2].
Table 1: Metabolic Features of the Warburg Effect and Glutamine Addiction
Metabolic Feature | Warburg Effect (Glucose Metabolism) | Glutamine Addiction |
---|---|---|
Primary Substrate | Glucose | Glutamine |
Key Enzymes | Hexokinase, LDHA | Glutaminase (GAC), Glutamate Dehydrogenase |
Mitochondrial Role | Reduced oxidative phosphorylation | Enhanced anaplerosis (TCA replenishment) |
Major Outputs | Lactate, ATP (glycolytic) | α-Ketoglutarate (α-KG), Biosynthetic precursors |
Regulatory Oncogenes | HIF-1α, Akt | c-Myc, KRAS |
GAC expression is transcriptionally upregulated by the oncogene c-Myc, which represses microRNAs miR-23a/b that normally suppress GLS1 translation. This establishes a direct molecular link between oncogenic transformation and glutamine metabolism [4] [10]. Cancer cells exploit GAC’s unique biochemical properties: its low Km for glutamine (~2-3 mM) enables efficient substrate utilization at physiological glutamine concentrations, while its phosphate-dependent activation allows maximal activity within the tumor microenvironment where inorganic phosphate levels are often elevated [4] [7].
The functional consequences of GAC overexpression extend beyond energy production:
In vivo evidence from transgenic mouse models demonstrates that neuronal overexpression of GAC induces severe spatial learning deficits, diminished hippocampal long-term potentiation, increased neuroinflammation markers, and reduced synaptic integrity. These findings provide direct causal evidence that GAC dysregulation drives pathological cellular changes relevant to cancer-associated metabolic dysfunction [3].
The centrality of GAC in cancer metabolism has spurred extensive drug discovery efforts targeting its enzymatic activity. Unlike the liver-type glutaminase (GLS2), which exhibits context-dependent tumor suppressor functions in some malignancies, GAC is consistently overexpressed in aggressive cancers including triple-negative breast cancer (TNBC), glioblastoma, and pancreatic ductal adenocarcinoma, correlating with poor prognosis [5] [9].
Allosteric Inhibition Strategies:Glutaminase inhibitors have evolved through several generations of chemical optimization:
Table 2: Glutaminase C Inhibitor Classes and Properties
Inhibitor Class | Representative Compounds | Mechanism of Action | Development Status |
---|---|---|---|
BPTES Derivatives | BPTES, CB-839 (Telaglenastat) | Allosteric inhibition at dimer-dimer interface | CB-839: Phase II clinical trials |
UPGL Series | UPGL00004, UPGL00031 | Rigid core structure enhances binding efficiency | Preclinical optimization |
Natural Compounds | Epigallocatechin gallate (EGCG) | GLUD1/GLS inhibition | Experimental |
Prodrug Approaches | JHU-083 | Tumor-activated prodrug of 6-Diazo-5-oxo-L-norleucine | Preclinical |
Structural Insights Driving Drug Design:Recent advances in structural biology have illuminated the molecular basis of inhibitor potency. Serial room-temperature crystallography studies revealed that high-potency inhibitors (e.g., UPGL00004) induce distinct conformational changes in the GAC activation loop (residues Gly315-Glu325) compared to lower-potency compounds like BPTES. These subtle differences in protein-inhibitor dynamics, undetectable in cryo-cooled structures, explain potency variations and inform rational drug design [6].
Resistance Mechanisms and Adaptive Bypass Pathways:Tumor cells employ several metabolic escape routes upon GAC inhibition:
Therapeutic Synergies and Tumor Microenvironment Effects:Combination strategies have shown enhanced efficacy by simultaneously targeting compensatory pathways:
The metabolic heterogeneity of tumors necessitates biomarker-driven approaches. Tumors exhibiting high basal GAC expression, IDH mutations, KRAS activation, or reductive carboxylation dependency show preferential sensitivity to glutaminase inhibition. Emerging non-invasive imaging approaches using glutamine-based PET tracers may enable patient stratification [5] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7